![molecular formula C21H17FN2O2S2 B13121684 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a benzo ring and substituted with various functional groups. The presence of the 4-fluorophenyl and isopropyl groups contributes to its distinct chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines to obtain thieno[2,3-d]pyrimidine-4-carboxylic acids, followed by further derivatization . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at specific positions on the molecule .
科学的研究の応用
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . Additionally, its antitumor activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and exhibit antimicrobial and antitumor activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds also have a fused heterocyclic structure and are known for their antitumor properties.
Uniqueness
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitutions, which enhance its biological activity and selectivity. The presence of the 4-fluorophenyl group contributes to its potency and specificity in targeting certain enzymes and receptors, making it a valuable compound for research and development in various fields .
特性
分子式 |
C21H17FN2O2S2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-propan-2-yl-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17FN2O2S2/c1-12(2)24-20(26)19-18(15-5-3-4-6-17(15)28-19)23-21(24)27-11-16(25)13-7-9-14(22)10-8-13/h3-10,12H,11H2,1-2H3 |
InChIキー |
XHOXTBJCBRZMEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




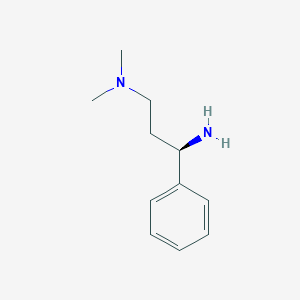
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
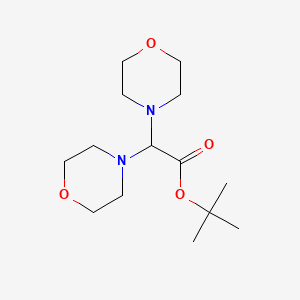
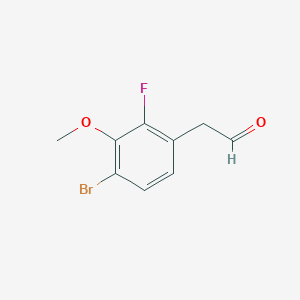
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
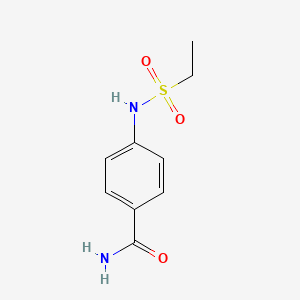
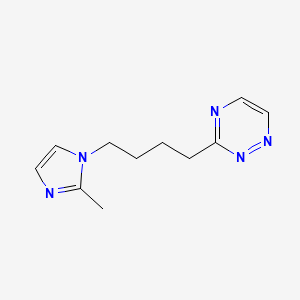

![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
